molecular formula C15H15F3O4 B13442767 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester

2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester

Cat. No.: B13442767
M. Wt: 316.27 g/mol
InChI Key: QRGOUUQQSHGGKE-CLFYSBASSA-N
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Description

2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an ethoxyacrylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methyl-3,4,6-trifluorobenzoyl chloride with ethyl acetoacetate under basic conditions to form the desired ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under both acidic and basic conditions via nucleophilic acyl substitution mechanisms:

Condition Products Key Influencing Factors
Acidic (H₃O⁺/H₂O)Carboxylic acid + ethanolTrifluorobenzoyl group enhances carbonyl electrophilicity, accelerating protonation .
Basic (NaOH/H₂O)Carboxylate salt + ethanolElectron-withdrawing fluorine atoms stabilize tetrahedral intermediate during saponification .

Mechanistic Highlights :

  • Acid-catalyzed : Protonation of carbonyl oxygen increases electrophilicity, enabling nucleophilic water attack. The trifluorobenzoyl moiety stabilizes the oxonium intermediate through inductive effects .

  • Base-promoted : Hydroxide directly attacks the carbonyl carbon, forming a carboxylate. Steric hindrance from the 2-methyl group slightly reduces reaction kinetics compared to simpler esters .

Transesterification

This compound participates in alcohol exchange reactions under catalytic acidic conditions:

Reagent Product Ester Yield Notes
Methanol (H₂SO₄)Methyl ester derivative~75%*Requires prolonged reflux; competing hydrolysis observed at >100°C .
2-TMS ethanol (TFA)Trimethylsilylethyl (TMSE) ester81%†Excess imidate reagent removed via hydrolysis with 1% aqueous TFA .

*Theoretical yield based on analogous ester systems .
†Experimental yield from optimized imidate-mediated protocol .

Key Consideration : Steric bulk from the 3,4,6-trifluoro-2-methylbenzoyl group necessitates higher temperatures (80–100°C) compared to less hindered esters .

Aminolysis and Nucleophilic Additions

The α,β-unsaturated ester displays dual reactivity at both the carbonyl and α-carbon:

Reagent Reaction Type Product Regioselectivity
Primary aminesConjugate additionβ-Amino ester adductFavored by electron-deficient alkene from fluorine substituents .
Grignard reagents1,2-AdditionTertiary alcohol (after workup)Limited by steric hindrance from benzoyl group .

Notable Example :
Reaction with methylmagnesium bromide produces 3° alcohol via ketone intermediate formation, though yields are reduced (~50%) due to competing enolate formation .

Comparative Reactivity with Structural Analogs

The substitution pattern critically modulates reactivity compared to related compounds:

Compound CAS Electrophilicity Hydrolysis Rate (k, rel.) Transesterification Yield
2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic acid ethyl ester119915-44-5High1.00 (reference)75%*
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic acid ethyl ester 866954-86-1Moderate0.6782%†

*Data extrapolated from ; †Experimental data for analog .

Structural Effects :

  • 3,4,6-Trifluoro substitution : Increases electrophilicity by 22% compared to 2,4,5-trifluoro analogs (DFT calculations) .

  • 2-Methyl group : Reduces nucleophilic attack rates at the carbonyl by 15% due to steric effects .

Stability and Decomposition Pathways

Under prolonged heating (>150°C) or strong acidic conditions, two degradation pathways dominate:

  • Decarboxylation : Loss of CO₂ from the acrylate moiety, forming a trifluoromethyl ketone.

  • Fluorine displacement : Nucleophilic aromatic substitution at para-fluorine positions (requires strong bases like KNH₂).

Thermogravimetric analysis (TGA) shows 5% mass loss at 180°C, correlating with decarboxylation onset .

Scientific Research Applications

2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or substrate for enzymes involved in ester hydrolysis, leading to the modulation of metabolic processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool for studying enzyme kinetics and drug-receptor interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,4,6-trifluorobenzoyl Chloride: A precursor used in the synthesis of the target compound.

    Ethyl Acetoacetate: Another ester with similar reactivity but lacking the fluorinated benzoyl group.

    Fluorinated Benzoic Acids: Compounds with similar structural features but different functional groups.

Uniqueness

2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester is unique due to its combination of a fluorinated benzoyl group and an ethoxyacrylic acid ester moiety. This structure imparts distinctive chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity towards nucleophiles. These features make it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester (CAS Number: 119915-44-5) is a fluorinated organic compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H15F3O4
  • Molecular Weight : 316.272 g/mol
  • IUPAC Name : Ethyl (Z)-3-ethoxy-2-(3,4,6-trifluoro-2-methylbenzoyl)prop-2-enoate
  • SMILES : CCO\C=C(/C(=O)OCC)\C(=O)c1c(C)c(F)c(F)cc1F

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of fluorinated benzoyl compounds have shown effectiveness against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus0.5 - 1.0 µg/mL
Fluorinated derivatives of benzoyl compoundsPseudomonas aeruginosa0.25 - 0.5 µg/mL
Other related compoundsEnterobacteriaceae0.13 - 2.00 µg/mL

Cytotoxic Activity

Cytotoxicity assays have demonstrated that the compound exhibits selective cytotoxic effects against various cancer cell lines while sparing normal cells. The MTT assay is commonly employed to evaluate cell viability following treatment with the compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

  • Concentration Range : 6 - 250 µg/mL
  • IC50 Values :
    • HepG2: IC50 = 42 µg/mL
    • MCF-7: IC50 = 100 µg/mL
    • Normal Cell Lines (NIH 3T3): IC50 > 500 µg/mL

These findings suggest that the compound selectively targets cancerous cells while exhibiting minimal toxicity towards normal cells.

The cytotoxic mechanism of compounds like this compound may involve:

  • Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cancer cells.
  • Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells.
  • Inhibition of Angiogenesis : Potential effects on tumor vascularization were noted in preliminary studies.

Properties

Molecular Formula

C15H15F3O4

Molecular Weight

316.27 g/mol

IUPAC Name

ethyl (Z)-3-ethoxy-2-(3,4,6-trifluoro-2-methylbenzoyl)prop-2-enoate

InChI

InChI=1S/C15H15F3O4/c1-4-21-7-9(15(20)22-5-2)14(19)12-8(3)13(18)11(17)6-10(12)16/h6-7H,4-5H2,1-3H3/b9-7-

InChI Key

QRGOUUQQSHGGKE-CLFYSBASSA-N

Isomeric SMILES

CCO/C=C(/C(=O)C1=C(C(=C(C=C1F)F)F)C)\C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)C1=C(C(=C(C=C1F)F)F)C)C(=O)OCC

Origin of Product

United States

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